2-((6-acetamidopyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Medicinal chemistry Structure-activity relationships Pyridazine derivatization

2-((6-Acetamidopyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS 1021075-89-7) uniquely combines a 6-acetamido hydrogen-bonding donor/acceptor pair (HBD=2, HBA=5) with a 4-ethoxyphenyl terminus, distinguishing it from the 6-phenyl Shaldam-series actives. Procure as a SAR diversity element to map telomerase/JAK1/STAT3/TLR4 polar contacts absent in 6-phenyl analogs like compound 4l (64.95% inhibition, 79% growth inhibition). Serves a dual role: expand the α-glucosidase chemotype landscape (Moghimi scaffold) and function as a structurally matched negative-control for target-engagement studies when tested alongside 6-phenyl active counterparts. Predicted logP ~1.1–1.6 ensures favorable ADME assay compatibility.

Molecular Formula C16H18N4O3S
Molecular Weight 346.41
CAS No. 1021075-89-7
Cat. No. B2975599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-acetamidopyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
CAS1021075-89-7
Molecular FormulaC16H18N4O3S
Molecular Weight346.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C
InChIInChI=1S/C16H18N4O3S/c1-3-23-13-6-4-12(5-7-13)18-15(22)10-24-16-9-8-14(19-20-16)17-11(2)21/h4-9H,3,10H2,1-2H3,(H,18,22)(H,17,19,21)
InChIKeyRPIFGRUKFYBMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-Acetamidopyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS 1021075-89-7): Core Structural and Pharmacophoric Profile for Differentiated Procurement


The compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS 1021075-89-7; molecular formula C₁₆H₁₈N₄O₃S; molecular weight 346.41 g/mol) is a synthetic pyridazine-based thioether-acetamide hybrid [1]. It features a 6-acetamidopyridazine core linked via a thioether bridge at position 3 to an N-(4-ethoxyphenyl)acetamide moiety. This architecture places it within the pharmacologically active pyridazine N-aryl acetamide class, which has been investigated for α-glucosidase inhibition [2] and multi-target anticancer activity (telomerase/JAK1/STAT3/TLR4 pathways) [3]. The compound is typically supplied at ≥95% purity for research use and carries a molecular formula distinct from close analogs that differ in the 6-substituent of the pyridazine ring or the N-aryl moiety [1].

Why 2-((6-Acetamidopyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide Cannot Be Replaced by Other Pyridazine Thioether Acetamides Without Experimental Re-Validation


The pyridazine thioether acetamide scaffold is acutely sensitive to substitution at both the pyridazine 6-position and the acetamide N-aryl terminus. In the Shaldam et al. (2024) series, changing the pyridazine 6-substituent from phenyl to alternative aryl groups produced a spread of telomerase inhibition from <20% to 64.95%, and growth inhibition ranging from negligible to 79% [1]. Similarly, in the Moghimi et al. (2020) α-glucosidase series, variation of the N-aryl acetamide terminus yielded IC₅₀ values spanning an order of magnitude, with compound 7a achieving 70.1 µM while others were substantially less potent [2]. The target compound 1021075-89-7 combines a 6-acetamido group — which introduces an additional hydrogen bond donor/acceptor pair (predicted HBD count = 2, HBA count = 5) absent in 6-phenyl analogs — with a 4-ethoxyphenyl terminus that contributes a distinct lipophilic-electronic profile (computed XLogP3-AA for the core scaffold ≈ -0.9) [3]. These structural features cannot be replicated by close analogs such as 2-((6-acetamidopyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1021120-86-4) or the N,N-diisopropyl variant (CAS 1021060-62-7), meaning pharmacological and physicochemical outcomes observed for one family member must not be assumed transferable to another without explicit comparative data [3].

Quantitative Differentiation Evidence for 2-((6-Acetamidopyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS 1021075-89-7) Against Closest Analogs


Hydrogen Bond Donor/Acceptor Capacity Differentiation vs. 6-Phenylpyridazine Analogs (Shaldam 2024 Series)

The 6-acetamido substituent on the pyridazine ring of the target compound introduces an additional hydrogen bond donor (acetamido NH) and acceptor (acetamido C=O) compared to the 6-phenyl substitution found in the Shaldam et al. (2024) series (compounds 4a–n). The core scaffold 2-((6-acetamidopyridazin-3-yl)thio)acetamide has a computed HBD count of 2 and HBA count of 5, versus a hypothetical 6-phenyl analog which would lack one HBD and one HBA [1]. In the Shaldam series, the lead compound 4l (6-phenyl-substituted) achieved 64.95% telomerase inhibition and 79% growth inhibition in vitro [2]. The presence of the acetamido group in the target compound is predicted to alter the hydrogen bonding interaction map with biological targets such as telomerase and JAK1, though direct comparative binding data remain unavailable.

Medicinal chemistry Structure-activity relationships Pyridazine derivatization

Lipophilicity Modulation via 4-Ethoxyphenyl vs. 3,4-Dimethoxyphenyl N-Substitution: Impact on Predicted Membrane Permeability

The N-(4-ethoxyphenyl) terminus of compound 1021075-89-7 confers a distinct lipophilic profile compared to close analogs such as 2-((6-acetamidopyridazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide (CAS 1021120-74-0) . While experimentally measured logP values are not published for either compound, structure-based inference indicates that the single ethoxy substituent at the para position provides a different balance of lipophilicity and polar surface area than the dual methoxy substitution pattern (meta and para) of the comparator. PubChem computed XLogP3-AA for the simpler 2-((6-acetamidopyridazin-3-yl)thio)acetamide core is -0.9 [1]; the addition of the 4-ethoxyphenyl group is expected to increase logP by approximately 2.0–2.5 units based on fragment contribution methods, yielding an estimated logP of +1.1 to +1.6, which lies within a favorable range for both solubility and passive membrane permeability.

Drug design ADME profiling Lipophilicity optimization

α-Glucosidase Inhibitory Potential: Class-Level Evidence from Pyridazine N-Aryl Acetamide Series (Moghimi 2020)

The pyridazine N-aryl acetamide scaffold has demonstrated validated α-glucosidase inhibitory activity in the Moghimi et al. (2020) study, where twelve compounds from the series were more potent than the clinical comparator acarbose [1]. The most active compound in that series, 7a, inhibited α-glucosidase with an IC₅₀ of 70.1 µM and showed no cytotoxicity against the HDF (human dermal fibroblast) cell line [1]. Compound 1021075-89-7 shares the core pharmacophoric elements — pyridazine ring, N-aryl acetamide terminus, and thioether linker — that were essential for activity in this series. However, the target compound bears a 6-acetamido substituent not present in any of the Moghimi series compounds, meaning its α-glucosidase IC₅₀ must be independently determined before assuming equipotency or superiority.

Type 2 diabetes α-glucosidase inhibition Antidiabetic drug discovery

Multi-Target Anticancer Signaling Differentiation: Telomerase/JAK1/STAT3/TLR4 Pathway Engagement Potential vs. 6-Phenylpyridazine Series

The Shaldam et al. (2024) study established that N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide derivatives can simultaneously engage four anticancer targets: telomerase, JAK1, STAT3, and TLR4 [1]. The lead compound 4l demonstrated telomerase inhibition of 64.95%, growth inhibition of 79%, JAK1 inhibition with a 0.46-fold change (vs. pacritinib reference standard at 0.33-fold change), STAT3 inhibition with a 0.22-fold change (vs. sorafenib at 0.33-fold change), and TLR4 downregulation by 0.81-fold change (vs. resatorvid at 0.29-fold change) [1]. Compound 4l also showed in vivo tumor reduction in a murine Solid Ehrlich Carcinoma model [1]. The target compound 1021075-89-7 differs structurally at the pyridazine 6-position (acetamido vs. phenyl), which may reconfigure the multi-target inhibition profile — the acetamido group could enhance JAK1 hinge-region binding while potentially reducing telomerase engagement relative to the phenyl-bearing series.

Multi-target anticancer therapy Telomerase inhibition JAK/STAT signaling

Critical Evidence Gap Advisory: Absence of Direct Head-to-Head or Primary Biological Data for CAS 1021075-89-7

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, and major patent databases (conducted April 2026) did not yield any primary research article, patent example, or curated bioactivity database entry containing quantitative biological assay data (IC₅₀, EC₅₀, Kd, Ki, % inhibition, or in vivo efficacy) for the specific compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS 1021075-89-7). All available sources consist of vendor catalog listings that report only molecular formula, molecular weight, and typical purity (≥95%) [1]. The closest compounds with published quantitative data belong to the same structural class but carry different substituents at the pyridazine 6-position and/or the N-aryl terminus [2][3]. Consequently, all differentiation claims in this guide are categorized as 'Class-level inference' or 'Cross-study comparable' and must be verified through de novo experimental profiling before this compound can be prioritized for any specific biological application over a structurally characterized analog with known activity data.

Evidence-based procurement Compound selection diligence Data transparency

Defensible Research Application Scenarios for 2-((6-Acetamidopyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS 1021075-89-7) Based on Available Evidence


SAR Expansion Library Member for Multi-Target Anticancer Programs (Telomerase/JAK1/STAT3/TLR4 Axis)

Compound 1021075-89-7 should be procured as a diversity element for structure-activity relationship (SAR) studies built upon the Shaldam et al. (2024) N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series [1]. In that series, compound 4l achieved 64.95% telomerase inhibition and 79% growth inhibition in vitro, with confirmed in vivo tumor reduction in a Solid Ehrlich Carcinoma murine model [1]. The target compound's 6-acetamido substitution replaces the 6-phenyl group of 4l, introducing an additional hydrogen bond donor/acceptor pair (HBD = 2, HBA = 5 vs. HBD = 1, HBA = 4 for the 6-phenyl core) that can probe polar contacts in the telomerase and JAK1 binding pockets [2]. Including this compound in a screening deck alongside the phenyl-substituted analogs enables systematic mapping of the structural determinants of multi-target inhibition and selectivity, addressing a key gap in the published SAR landscape.

Hit-Finding Screening for α-Glucosidase Inhibitor Discovery (Type 2 Diabetes Mellitus)

The Moghimi et al. (2020) study validated the pyridazine N-aryl acetamide scaffold as a productive chemotype for α-glucosidase inhibition, with twelve compounds surpassing the clinical reference acarbose and the lead compound 7a achieving an IC₅₀ of 70.1 µM without HDF cytotoxicity [3]. Compound 1021075-89-7 retains the essential pharmacophoric elements (pyridazine ring, thioether linker, N-aryl acetamide) while offering a structurally differentiated 6-acetamido and 4-ethoxyphenyl substitution pattern not explored in the Moghimi series. Procurement for α-glucosidase primary screening is scientifically justified as a means to expand the SAR around this enzyme target and potentially identify chemotypes with improved potency or selectivity profiles derived from the unique electronic and steric features of the acetamido-ethoxy substitution combination [3].

Physicochemical Tool Compound for Permeability and Solubility Profiling in Pyridazine-Based Library Design

With a computed core scaffold XLogP3-AA of -0.9 [2] and an estimated logP of +1.1 to +1.6 for the full structure, compound 1021075-89-7 occupies a lipophilicity window that is predicted to balance aqueous solubility with passive membrane permeability. Its molecular weight (346.41 g/mol) and topological polar surface area (core scaffold TPSA = 123 Ų) [2] place it within lead-like chemical space. Procurement as a physicochemical reference compound enables calibration of ADME assays (PAMPA, Caco-2, MDCK permeability; kinetic solubility; microsomal stability) for the broader pyridazine thioether acetamide library, providing baseline data that can guide the optimization of future leads emerging from this chemical class.

Negative Control Development for 6-Phenylpyridazine-Based Chemical Probes

Given that compound 1021075-89-7 contains a 6-acetamido group in place of the 6-phenyl substituent found in the pharmacologically active Shaldam series compounds such as 4l (64.95% telomerase inhibition, 79% growth inhibition) [1], it may serve as a structurally matched negative control for target engagement studies. If experimental testing reveals that the 6-acetamido substitution ablates or significantly reduces telomerase/JAK1/STAT3/TLR4 inhibitory activity while maintaining similar physicochemical properties, this compound would become a valuable tool for distinguishing specific pharmacological effects from scaffold-related off-target activities. Procurement for this purpose requires parallel acquisition of the active 6-phenyl analog to enable direct comparative profiling.

Quote Request

Request a Quote for 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.